3-{[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Description
3-{[4-Methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound featuring a 1,3-benzothiazol-2-one core fused with a 4H-1,2,4-triazole moiety. The triazole ring is substituted at the 3-position with a methyl group and at the 5-position with a propargyl thioether (prop-2-yn-1-ylsulfanyl) group. The benzothiazol-2-one component is partially hydrogenated, forming a dihydro structure, which may enhance conformational rigidity and influence biological activity .
Properties
IUPAC Name |
3-[(4-methyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-3-8-20-13-16-15-12(17(13)2)9-18-10-6-4-5-7-11(10)21-14(18)19/h1,4-7H,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWOPPYEQTAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC#C)CN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves a multi-step reaction sequence. The preparation starts with the formation of the benzothiazolone core, followed by the introduction of the triazole ring. Common reagents include hydrazines, acetylenes, sulfur sources, and various catalysts under controlled conditions of temperature and pressure.
Industrial Production Methods: On an industrial scale, the production of this compound might employ catalytic methods to enhance yield and efficiency. High-throughput synthesis techniques and optimization of reaction parameters ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a variety of reactions, including oxidation, reduction, and substitution. It is particularly reactive due to its multiple functional groups that participate in diverse chemical processes.
Common Reagents and Conditions: Typical reagents involved in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Conditions may vary from mild to extreme depending on the desired reaction pathway and products.
Major Products: The primary products formed from these reactions can vary, but typically include derivatives where the triazole or benzothiazolone rings are functionalized, offering opportunities for further chemical manipulation and application.
Scientific Research Applications
In chemistry, the compound is used as a versatile building block for synthesizing novel materials. In biology and medicine, it exhibits significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Industrially, its derivatives are explored for use in the development of advanced materials and chemical processes.
Mechanism of Action
The compound's mechanism of action largely depends on its target application. For example, in a biological context, it interacts with specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. The molecular targets could include DNA, proteins, or cellular membranes, influencing various biochemical pathways.
Comparison with Similar Compounds
1,3-Benzothiazole Derivatives
Compounds like N-(4-(benzothiazole-2-yl) phenyl) substituted benzenesulfonamides () share the benzothiazole core but lack the triazole linkage and dihydro modification.
Triazole-Benzothiazole Hybrids
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () contains a pyrazolone ring instead of a triazole, but its benzothiazole-pyrazole hybrid structure highlights the importance of fused heterocycles in modulating electronic properties and solubility. The propargyl thioether group in the target compound may confer higher electrophilicity compared to the allyl substituent in this analog .
Substituent Effects
Propargyl Thioether vs. Allyl or Phenyl Groups
This reactivity could facilitate bioconjugation or prodrug strategies .
Methyl and Sulfur Substituents
The 4-methyl group on the triazole ring may sterically hinder interactions with hydrophobic enzyme pockets compared to bulkier substituents (e.g., phenyl groups) in related compounds.
Solubility and Stability
The dihydro-1,3-benzothiazol-2-one core likely increases aqueous solubility compared to fully aromatic benzothiazoles (e.g., 2-(4-aminophenyl) benzothiazole in ), which are prone to π-π stacking and aggregation. However, the propargyl thioether may reduce stability under oxidative conditions .
Data Table: Key Structural and Functional Comparisons
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